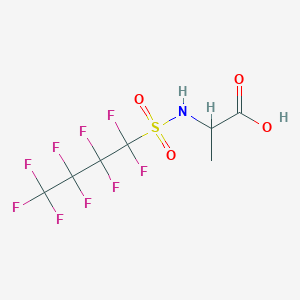
2-(Perfluorobutylsulfonamido)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2-(Perfluorobutylsulfonamido)propanoic Acid are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Perfluorobutylsulfonamido)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: The perfluorobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Applications De Recherche Scientifique
2-(Perfluorobutylsulfonamido)propanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-(Perfluorobutylsulfonamido)propanoic Acid involves its interaction with specific molecular targets. The perfluorobutyl group imparts unique properties to the compound, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Perfluorooctylsulfonamido)propanoic Acid
- 2-(Perfluorohexylsulfonamido)propanoic Acid
- 2-(Perfluorobutanesulfonamido)propanoic Acid
Uniqueness
2-(Perfluorobutylsulfonamido)propanoic Acid is unique due to its specific perfluorobutyl group, which provides distinct hydrophobic properties. This makes it particularly useful in applications where interactions with hydrophobic regions are critical. Compared to similar compounds, it offers a balance between hydrophobicity and reactivity, making it versatile for various research applications .
Propriétés
Formule moléculaire |
C7H6F9NO4S |
|---|---|
Poids moléculaire |
371.18 g/mol |
Nom IUPAC |
2-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propanoic acid |
InChI |
InChI=1S/C7H6F9NO4S/c1-2(3(18)19)17-22(20,21)7(15,16)5(10,11)4(8,9)6(12,13)14/h2,17H,1H3,(H,18,19) |
Clé InChI |
VDKPSKAXYKUKMK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12850529.png)

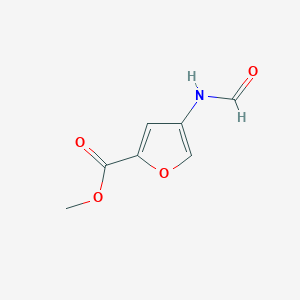
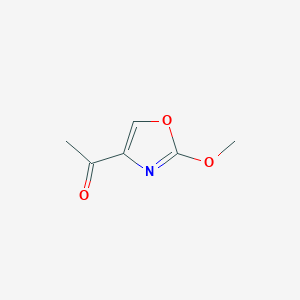

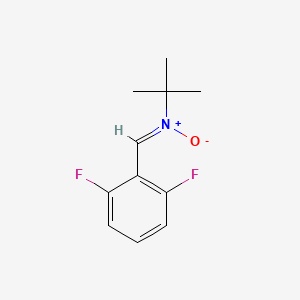
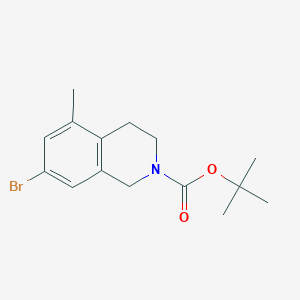
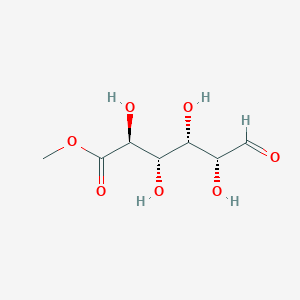
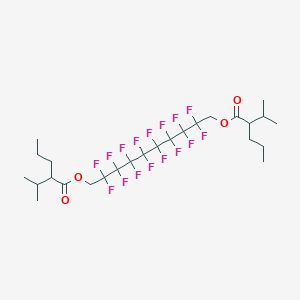
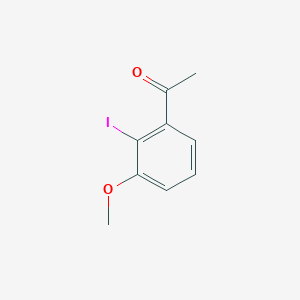
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)
